Critical Lipophilicity Differentiator: Predicted LogP of -0.90 for Improved Aqueous Solubility
3-(Methoxymethyl)pyrrolidin-3-amine possesses a predicted LogP value of -0.90 . This contrasts with other common 3-substituted pyrrolidine building blocks, such as 3-(methoxymethyl)pyrrolidine (CAS 936940-38-4), which has a higher LogP value (predicted ~0.5-1.0 based on structure) . This lower lipophilicity, while a predicted value, suggests a potential advantage for achieving better aqueous solubility, a critical factor in developing CNS-penetrant drug candidates with favorable pharmacokinetic profiles, as highlighted in the optimization of VLA-4 antagonists where solubility was a key parameter [1].
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | -0.90 (predicted) |
| Comparator Or Baseline | 3-(methoxymethyl)pyrrolidine (estimated > -0.90) |
| Quantified Difference | Lower (more negative) LogP for target compound, indicating higher predicted hydrophilicity. |
| Conditions | Predicted value from Chemsrc database . |
Why This Matters
For CNS drug candidates, a balance between lipophilicity and hydrophilicity is crucial for blood-brain barrier penetration and aqueous solubility; a lower LogP can indicate better solubility, a key parameter for in vivo studies.
- [1] Katalog.lib.cas.cz. Optimization of substituents at C-3/C-5 on pyrrolidine ring of VLA-4 antagonist for improved aqueous solubility. Accessed April 2026. View Source
